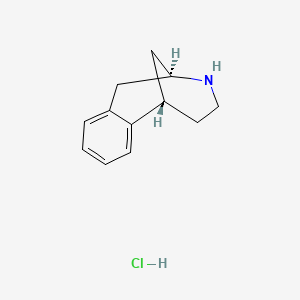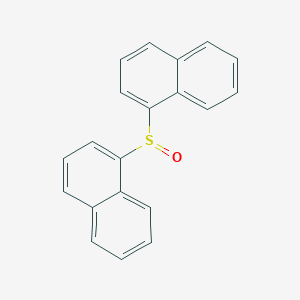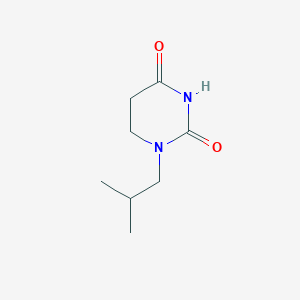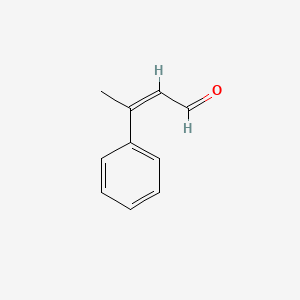
Iearoryjiszkgk-clfysbassa-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-3-Phenyl-2-butenal: is an organic compound with the molecular formula C10H10O. It is characterized by the presence of a phenyl group attached to a butenal chain with a double bond in the Z-configuration. This compound is known for its aromatic properties and is used in various chemical and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Aldol Condensation: One common method for synthesizing (Z)-3-Phenyl-2-butenal is through aldol condensation. This involves the reaction of benzaldehyde with acetaldehyde in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate aldol, which then undergoes dehydration to yield (Z)-3-Phenyl-2-butenal.
Wittig Reaction: Another synthetic route involves the Wittig reaction, where benzyltriphenylphosphonium chloride reacts with acetaldehyde in the presence of a strong base like sodium hydride to form (Z)-3-Phenyl-2-butenal.
Industrial Production Methods: Industrial production of (Z)-3-Phenyl-2-butenal typically involves large-scale aldol condensation reactions. The reaction conditions are optimized to ensure high yield and purity of the product. The process may include steps such as distillation and recrystallization to purify the final compound.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: (Z)-3-Phenyl-2-butenal can undergo oxidation reactions to form corresponding carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to (Z)-3-Phenyl-2-butenol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: (Z)-3-Phenyl-2-butenal can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Grignard reagents in anhydrous ether.
Major Products Formed:
Oxidation: (Z)-3-Phenyl-2-butenoic acid.
Reduction: (Z)-3-Phenyl-2-butenol.
Substitution: Various substituted phenylbutenals depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry:
Synthesis of Complex Molecules: (Z)-3-Phenyl-2-butenal is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Biochemical Studies: The compound is used in biochemical studies to understand the behavior of aldehydes in biological systems.
Medicine:
Drug Development: (Z)-3-Phenyl-2-butenal is explored for its potential therapeutic properties and is used in the development of new drugs.
Industry:
Fragrance Industry: Due to its aromatic properties, (Z)-3-Phenyl-2-butenal is used in the formulation of perfumes and fragrances.
Mécanisme D'action
The mechanism of action of (Z)-3-Phenyl-2-butenal involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to modifications in their activity. The compound can also participate in redox reactions, influencing cellular oxidative stress pathways.
Comparaison Avec Des Composés Similaires
(E)-3-Phenyl-2-butenal: The E-isomer of 3-Phenyl-2-butenal, which has different spatial arrangement of the double bond.
Cinnamaldehyde: A structurally similar compound with a phenyl group attached to a propenal chain.
Uniqueness:
Configuration: The Z-configuration of (Z)-3-Phenyl-2-butenal imparts unique chemical and physical properties compared to its E-isomer.
Reactivity: The presence of the phenyl group and the aldehyde functionality makes (Z)-3-Phenyl-2-butenal highly reactive in various chemical reactions.
Propriétés
Formule moléculaire |
C10H10O |
|---|---|
Poids moléculaire |
146.19 g/mol |
Nom IUPAC |
(Z)-3-phenylbut-2-enal |
InChI |
InChI=1S/C10H10O/c1-9(7-8-11)10-5-3-2-4-6-10/h2-8H,1H3/b9-7- |
Clé InChI |
IEARORYJISZKGK-CLFYSBASSA-N |
SMILES isomérique |
C/C(=C/C=O)/C1=CC=CC=C1 |
SMILES canonique |
CC(=CC=O)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


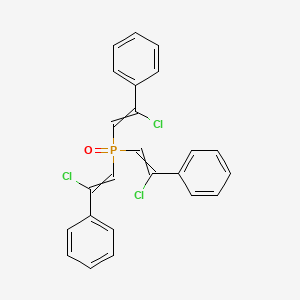

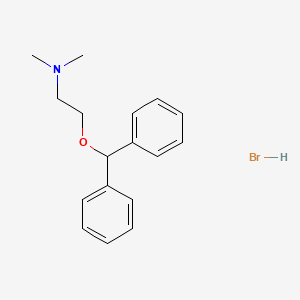

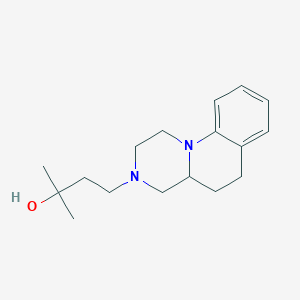

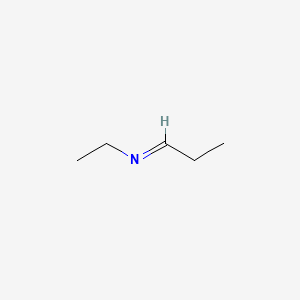
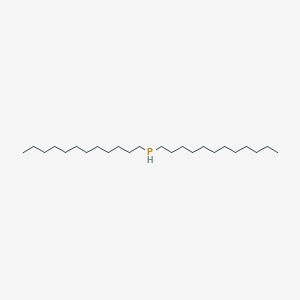
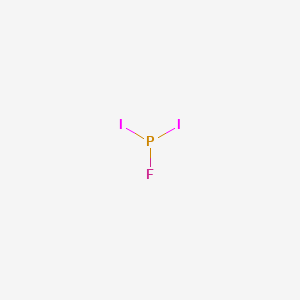

![[Bis(methylsulfanyl)methyl]benzene](/img/structure/B14713103.png)
